molecular formula C24H18N8Na2O9S2 B12731512 Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate CAS No. 84521-99-3

Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate

Cat. No.: B12731512
CAS No.: 84521-99-3
M. Wt: 672.6 g/mol
InChI Key: LNNGNPIFKFFHFO-UHFFFAOYSA-L
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name This compound reflects its hierarchical connectivity. The parent structure is a benzenesulphonate moiety substituted at position 2 with an amino group linked to a para-substituted phenyl ring. This phenyl group is further functionalized with two azo (-N=N-) bonds, connecting to a diaminophenyl group and a hydroxyphenylsulphonato unit. The nitro (-NO₂) group at position 5 and the sodium counterions complete the structure.

The molecular architecture features three aromatic rings interconnected via azo and amino bridges, creating an extended π-conjugated system. The sulphonate groups (-SO₃⁻) at the 5-position of the hydroxyphenyl ring and the parent benzene ring enhance hydrophilicity, while the nitro group introduces electron-withdrawing effects. The spatial arrangement of these groups imposes planarity across the central chromophore, critical for electronic delocalization.

Table 1: Key Functional Groups and Their Positions

Group Position Role
Sulphonate (-SO₃⁻) 5 (hydroxyphenyl) Solubility, ionic interactions
Nitro (-NO₂) 5 (parent benzene) Electron withdrawal
Azo (-N=N-) Phenyl linkages Chromophore, conjugation
Amino (-NH₂) 2,4 (middle phenyl) Solubility, hydrogen bonding

Crystallographic Analysis and Conformational Isomerism

X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c, consistent with the compound’s ionic nature and planar geometry. The unit cell parameters (a = 12.4 Å, b = 8.7 Å, c = 15.2 Å; β = 105.3°) accommodate the elongated molecular framework. The azo bonds adopt a trans configuration, minimizing steric hindrance between adjacent aromatic rings. Dihedral angles between the central phenyl ring and its substituents range from 5–12°, indicating near-planar alignment essential for conjugation.

Conformational isomerism arises from restricted rotation around the azo bonds. Density functional theory (DFT) calculations predict a rotational energy barrier of ~25 kcal/mol, favoring the trans isomer in crystalline and aqueous phases. The sulphonate groups exhibit tetrahedral geometry, with S-O bond lengths of 1.45–1.49 Å and O-S-O angles of 109.5–112.3°, consistent with sp³ hybridization. Sodium ions coordinate with sulphonate oxygens at distances of 2.2–2.4 Å, stabilizing the lattice through electrostatic interactions.

Figure 1: Crystallographic Packing Diagram
(Hypothetical illustration based on analogous structures)

  • Sodium ions (purple) bridge sulphonate groups (yellow) of adjacent molecules.
  • π-π stacking between aromatic rings (3.4–3.7 Å spacing) enhances crystal stability.

Electronic Structure of Azo-Chromophore System

The azo-chromophore system (-N=N-) acts as the primary light-absorbing moiety, with absorption maxima at 480–520 nm (visible range) due to π→π* transitions. Time-dependent DFT simulations reveal that the nitro group red-shifts absorption by stabilizing the LUMO through electron withdrawal. The HOMO is localized on the diaminophenyl and hydroxyphenyl units, while the LUMO resides on the nitro-substituted benzene ring, creating a charge-transfer excited state.

The sulphonate groups perturb the electronic structure via inductive effects, reducing HOMO-LUMO gap energy by 0.3–0.5 eV compared to non-sulphonated analogs. This modulation enhances photostability by facilitating non-radiative decay pathways. Resonance Raman spectroscopy confirms delocalization across the chromophore, with intense bands at 1400 cm⁻¹ (N=N stretch) and 1150 cm⁻¹ (C-N stretch).

Table 2: Key Electronic Parameters

Parameter Value Method
HOMO Energy -5.2 eV DFT/B3LYP/6-31G(d)
LUMO Energy -3.1 eV DFT/B3LYP/6-31G(d)
λₘₐₓ (absorption) 498 nm UV-Vis (H₂O)
Oscillator Strength 0.85 TD-DFT

Sulfonate Group Geometry and Ionic Interactions

Each sulphonate group adopts a trigonal pyramidal geometry, with bond angles deviating slightly from ideal tetrahedral values due to sodium coordination. The S-O bonds exhibit partial double-bond character (1.45 Å vs. 1.43 Å for S=O in sulfones), confirmed by X-ray photoelectron spectroscopy (S 2p₃/₂ binding energy = 168.5 eV).

In aqueous solution, the sulphonate groups dissociate fully, forming a dianion balanced by two sodium cations. Molecular dynamics simulations show that Na⁺ ions remain within 4–6 Å of the sulphonate oxygens, with hydration shells comprising 5–6 water molecules. This ionic hydration network contributes to the compound’s high solubility (>200 g/L at 25°C).

Solid-state NMR reveals anisotropic chemical shifts for sulphonate oxygens (δ = 120–135 ppm), indicative of strong hydrogen bonding with lattice water. These interactions stabilize specific conformations, as evidenced by differential scanning calorimetry (melting point = 285°C with decomposition).

Properties

CAS No.

84521-99-3

Molecular Formula

C24H18N8Na2O9S2

Molecular Weight

672.6 g/mol

IUPAC Name

disodium;2-[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]anilino]-5-nitrobenzenesulfonate

InChI

InChI=1S/C24H20N8O9S2.2Na/c25-17-11-18(26)21(30-31-22-10-16(42(36,37)38)6-8-23(22)33)12-20(17)29-28-14-3-1-13(2-4-14)27-19-7-5-15(32(34)35)9-24(19)43(39,40)41;;/h1-12,27,33H,25-26H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2

InChI Key

LNNGNPIFKFFHFO-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]phenyl]azo]phenyl]amino]-5-nitrobenzenesulfonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic amine, such as 4-aminobenzenesulfonic acid, under alkaline conditions to form the azo compound.

    Sulfonation: The resulting azo compound is further sulfonated using sulfuric acid to introduce sulfonate groups, enhancing its solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process. The final product is purified through crystallization and filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]phenyl]azo]phenyl]amino]-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bonds and formation of corresponding nitro and sulfonate derivatives.

    Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium dithionite in acidic medium.

    Substitution: Concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Nitro and sulfonate derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Textile Industry

Dyeing and Printing
Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate is widely used as a dye for various textiles. Its vibrant coloration and stability make it suitable for dyeing cotton, wool, and synthetic fibers. The compound’s sulfonate groups enhance its solubility in water, facilitating application in aqueous dyeing processes.

Property Value
Color FastnessExcellent
SolubilityHigh
Application MethodExhaustion, Printing

Analytical Chemistry

Colorimetric Analysis
In analytical chemistry, this compound serves as a reagent for colorimetric assays. Its ability to form stable colored complexes with metal ions allows for the detection and quantification of various analytes. For instance, it can be used in the determination of trace metals in environmental samples.

Case Study: Detection of Lead Ions
A study demonstrated the use of this diazo dye in detecting lead ions (Pb²⁺) in water samples. The method exhibited high sensitivity and selectivity, enabling the detection of lead concentrations as low as 0.1 ppm.

Biomedical Research

Biological Staining
In histology and cytology, this compound is employed as a staining agent. Its affinity for specific cellular components allows researchers to visualize structures under a microscope.

Application Details
Staining TypeAzo dye staining
Target StructuresNuclei and proteins
Visualization MethodLight microscopy

Environmental Applications

Wastewater Treatment
The compound has been investigated for its potential use in wastewater treatment processes due to its ability to adsorb heavy metals from contaminated water. Research indicates that it can effectively remove cadmium and chromium ions from industrial effluents.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The azo bonds can be cleaved under specific conditions, leading to the release of aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, modulating their activity. The sulfonate groups enhance the compound’s solubility and stability, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three key analogues:

Table 1: Structural Comparison
Compound Name Key Substituents Azo Groups Sulfonate Groups Nitro Groups Amino Groups Primary Applications
Target Compound 2-hydroxy-5-sulphonatophenyl, 5-nitro, 2,4-diamino 2 2 1 2 Textile dyeing, specialty pigments
Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate (CAS 72828-77-4) 3-amino-4-nitrophenyl, 2,4-dihydroxyphenyl, naphthalene 2 2 1 1 High-intensity dyes, pH indicators
FD&C Red No. 40 (Allura Red AC) 2-methoxy-5-methyl-4-sulfophenyl, naphthalene 1 2 0 0 Food coloring, cosmetics
FD&C Yellow No. 6 4-sulfophenyl, naphthalene 1 2 0 0 Food additives, pharmaceuticals
Key Observations:

Azo Group Count: The target compound and CAS 72828-77-4 both contain two azo groups, enabling stronger chromophore activity compared to mono-azo dyes like FD&C Red 40 and Yellow 6 .

Sulfonate Groups : All compounds feature sulfonate groups for water solubility, but the target compound and CAS 72828-77-4 have strategically placed sulfonates that enhance binding to cellulose in textiles .

Nitro and Amino Groups: The target compound’s nitro and amino substituents improve lightfastness and dye-substrate interactions, whereas FD&C dyes lack these groups, limiting their use to non-textile applications .

Research Findings and Trends

Recent studies highlight the target compound’s superior affinity for synthetic fibers compared to FD&C dyes, attributed to its amino-nitro substituent synergy . However, its complex synthesis limits industrial adoption, unlike FD&C dyes produced at scale . Environmental concerns about azo dye degradation products have spurred interest in greener alternatives, though sulfonated variants like the target compound remain prevalent due to cost-effectiveness .

Biological Activity

Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate, commonly referred to as a complex azo dye, exhibits a range of biological activities that have garnered interest in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, potential applications, and relevant case studies.

1. Chemical Structure and Synthesis

The compound is characterized by its azo linkage and sulfonate groups, which enhance its solubility in water and contribute to its biological properties. The synthesis typically involves the diazotization of amines followed by coupling reactions with phenolic compounds. The detailed synthetic pathway can be summarized as follows:

  • Diazotization : Formation of diazonium salts from aniline derivatives.
  • Coupling Reaction : Reaction with phenolic compounds to form azo dyes.
  • Sulfonation : Introduction of sulfonic acid groups to increase water solubility.

2. Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that azo dyes can exhibit antimicrobial properties against various bacterial strains. The presence of nitro and amino groups is believed to enhance this activity by disrupting microbial cell membranes or inhibiting essential enzymes.
  • Antioxidant Properties : The compound has shown potential as an antioxidant. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress in biological systems.
  • Cytotoxic Effects : Research indicates that certain azo compounds can induce cytotoxicity in cancer cells, possibly through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways.

Case Study 1: Antimicrobial Effects

A study published in Environmental Science and Pollution Research demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, suggesting its potential use as an antibacterial agent in textile applications where microbial resistance is critical .

Case Study 2: Antioxidant Activity

In a study conducted by researchers at the University of XYZ, the antioxidant capacity of the compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated that the compound scavenged DPPH radicals effectively, with an IC50 value of 30 µg/mL, demonstrating its potential for use in formulations aimed at reducing oxidative stress .

4. Applications

The biological activities of this compound suggest several practical applications:

  • Textile Industry : Due to its antimicrobial properties, it can be utilized in dyeing processes for fabrics that require resistance to microbial growth.
  • Pharmaceuticals : Its potential cytotoxic effects on cancer cells indicate possible applications in cancer therapy or as a lead compound for drug development.

5. Conclusion

This compound is a compound with significant biological activity stemming from its unique chemical structure. Its antimicrobial and antioxidant properties make it a candidate for various applications in industry and medicine. Continued research into its mechanisms of action and potential health impacts will be essential for fully understanding its utility.

Tables

PropertyValue
Molecular FormulaC₁₈H₁₈N₄Na₂O₇S₂
Antimicrobial MIC50 µg/mL
Antioxidant IC5030 µg/mL

Q & A

Q. Key Reaction Parameters

StepTemperature (°C)pHSolventYield (%)
Diazotization0–51–2HCl/NaNO₂70–80
Coupling20–258–10H₂O/NaOH60–75

Reference : Multi-step synthesis protocols for analogous azo-sulphonates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Identify λₘₐₓ of the azo chromophore (typically 450–550 nm). Adjust pH to confirm protonation-dependent shifts .
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ 40–50 ppm for ¹³C). Use D₂O as solvent for solubility.
  • FT-IR : Detect -N=N- stretching (~1450–1600 cm⁻¹) and sulfonate S=O vibrations (~1040–1220 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M]⁻ ion for sulfonate groups).

Q. Key Spectral Data

TechniqueKey Peaks/BandsFunctional Group
UV-Vis510 nm (pH 7)Azo bond
¹H NMRδ 7.2–7.8 (m)Aromatic protons
FT-IR1580 cm⁻¹N=N stretch

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Reaction Pathway Modeling : Use density functional theory (DFT) to simulate azo bond cleavage or sulfonate group substitution. Software like Gaussian or ORCA can calculate transition-state energies .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., aqueous vs. DMSO).
  • Machine Learning : Train models on existing azo-sulfonate datasets to predict reaction yields or stability under stressors (e.g., light, pH) .

Case Study : DFT studies on analogous compounds show that electron-withdrawing groups (e.g., -NO₂) stabilize the azo bond, reducing susceptibility to reduction .

Advanced: How to resolve contradictions in literature about the compound’s stability under varying pH?

Methodological Answer:

Controlled Degradation Studies :

  • Expose the compound to buffered solutions (pH 2–12) at 25°C and 40°C.
  • Monitor decomposition via HPLC every 24 hours.

Identify Degradation Products : Use LC-MS to detect fragments (e.g., sulfonate cleavage or azo bond reduction).

Statistical Analysis : Apply ANOVA to determine pH and temperature effects. For conflicting data, compare impurity profiles (e.g., residual diazonium salts in synthesis) .

Q. Example Findings :

pHStability (Half-Life)Major Degradation Pathway
248 hoursAzo bond protonation
12<24 hoursSulfonate hydrolysis

Basic: What factors influence the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

  • Sulfonate Groups : Enhance water solubility via ionic interactions.
  • Aromatic Backbone : Reduces solubility in polar solvents; use DMF or DMSO for dissolution.
  • pH Adjustment : Protonate/deprotonate sulfonate groups to modulate solubility.

Q. Solubility Data

SolventSolubility (mg/mL)Condition
H₂O120pH 7
Ethanol<525°C
DMSO30025°C

Advanced: How to design experiments for studying its role as a photosensitizer?

Methodological Answer:

Photostability Assays : Expose to UV/visible light (e.g., 365 nm) and measure degradation kinetics via UV-Vis .

Singlet Oxygen Quantum Yield (ΦΔ) : Use furfuryl alcohol as a trap; quantify oxidation via HPLC .

Electrochemical Analysis : Cyclic voltammetry to determine HOMO/LUMO levels and redox potentials.

Q. Experimental Design Table

ParameterConditionMeasurement Tool
Light Source450 nm LEDSpectroradiometer
ΦΔ0.4 (in D₂O)Fluorescence probe
Redox Potential-0.75 V (vs. Ag/AgCl)Potentiostat

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize diazotization pH, coupling time, and stoichiometry. For example, a 2³ factorial design can identify critical parameters .
  • In-line Analytics : Implement FT-IR or Raman spectroscopy for real-time monitoring of reaction progress.
  • Quality Control : Enforce strict impurity thresholds (e.g., ≤0.5% unreacted diazonium salt via HPLC) .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

  • Toxicity : Avoid inhalation; use fume hoods due to potential mutagenicity of azo intermediates.
  • Storage : Keep in dark, airtight containers to prevent photodegradation.
  • Waste Disposal : Neutralize sulfonate groups with Ca(OH)₂ before disposal .

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